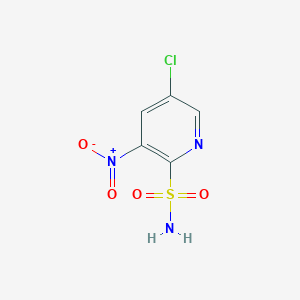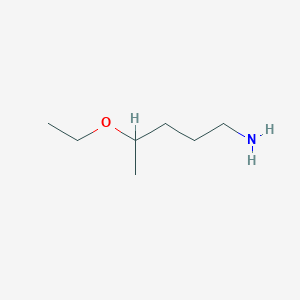
3-(2-(Methylthio)ethyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(Methylthio)ethyl)pyrrolidine is an organic compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry due to their unique structural and chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Methylthio)ethyl)pyrrolidine can be achieved through several methods. One common approach involves the reaction of 3-chloropropylamine with a suitable thiol compound under basic conditions to introduce the methylthio group. Another method involves the cyclization of N-substituted piperidines through a domino process that includes the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using readily available starting materials and efficient catalytic processes. The use of transition metal catalysts, such as palladium or nickel, can enhance the yield and selectivity of the desired product. Additionally, continuous flow reactors may be employed to optimize reaction conditions and improve scalability.
化学反応の分析
Types of Reactions
3-(2-(Methylthio)ethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylthio group or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-methylthio derivatives, reduced functional groups.
Substitution: N-substituted pyrrolidines.
科学的研究の応用
3-(2-(Methylthio)ethyl)pyrrolidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.
作用機序
The mechanism of action of 3-(2-(Methylthio)ethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of the methylthio group, which can participate in various chemical reactions. The pyrrolidine ring can interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to modulation of their functions. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
3-(2-(Methylthio)ethyl)pyrrolidine can be compared with other similar compounds, such as:
Pyrrolidine: A simple five-membered nitrogen-containing heterocycle without additional substituents.
Pyrrolidine-2-one: A lactam derivative of pyrrolidine with a carbonyl group at the 2-position.
Pyrrolidine-2,5-dione: A dione derivative with carbonyl groups at the 2 and 5 positions.
特性
分子式 |
C7H15NS |
|---|---|
分子量 |
145.27 g/mol |
IUPAC名 |
3-(2-methylsulfanylethyl)pyrrolidine |
InChI |
InChI=1S/C7H15NS/c1-9-5-3-7-2-4-8-6-7/h7-8H,2-6H2,1H3 |
InChIキー |
ZQCSZVMNJIQDPA-UHFFFAOYSA-N |
正規SMILES |
CSCCC1CCNC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(Dimethylamino)propoxy]aceticacidhydrochloride](/img/structure/B13534272.png)




![6,6-Difluorobicyclo[3.1.0]hex-2-ylamine](/img/structure/B13534314.png)



![(3-Methylbicyclo[1.1.1]pentan-1-yl)methanamine](/img/structure/B13534325.png)

![2-[(3-Chlorophenoxy)methyl]-1,3-thiazole-4-carboxylicacid](/img/structure/B13534337.png)


